molecular formula C9H11ClO2S B1281944 2,4,5-Trimethylbenzenesulfonyl chloride CAS No. 92890-80-7

2,4,5-Trimethylbenzenesulfonyl chloride

Cat. No. B1281944
CAS RN: 92890-80-7
M. Wt: 218.7 g/mol
InChI Key: ZFMHIKFWALHYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4,5-Trimethylbenzenesulfonyl chloride is a chemical species that can be derived from 2,4,5-trimethylbenzenesulfonic acid. While the provided papers do not directly discuss 2,4,5-Trimethylbenzenesulfonyl chloride, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds often involves halogenation reactions, as seen in the synthesis of various substituted benzene derivatives. For example, the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium yields polystannylated benzene derivatives, which can be further converted to chloromercurio benzenes using mercuric chloride . This suggests that halogenation and subsequent reactions with metal halides could be a potential route for synthesizing 2,4,5-Trimethylbenzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,4,5-trimethylbenzenesulfonic acid dihydrate, has been determined using X-ray diffraction analysis. This compound crystallizes in a monoclinic system and forms a 2D hydrogen bond network in the crystal structure . Similarly, the structure of sterically congested derivatives like (4R)-(-)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone has been elucidated, revealing a triclinic system and the presence of intermolecular π-π and CH-π interactions . These findings provide a basis for understanding the potential molecular structure of 2,4,5-Trimethylbenzenesulfonyl chloride.

Chemical Reactions Analysis

The reactivity of sulfonyl chlorides is typically characterized by their ability to form sulfonamides and sulfonate esters. For instance, methyl 2-(p-toluenesulfonamido)benzoate is prepared by the condensation of methyl 2-aminobenzoate and 4-methylbenzenesulfonyl chloride . This indicates that 2,4,5-Trimethylbenzenesulfonyl chloride could similarly react with amines and alcohols to form corresponding sulfonamides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be quite diverse. For example, 2,4,5-trimethylbenzenesulfonic acid dihydrate shows proton conductivity and its aggregation state is affected by environmental humidity . The crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride reveals that these molecules are cross-linked into a framework by hydrogen bonds . These insights suggest that 2,4,5-Trimethylbenzenesulfonyl chloride may also exhibit unique physical properties and reactivity based on its molecular structure and environmental conditions.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis of Benzenesulfonyl Hydrazones : Research by Popiołek et al. (2021) demonstrated the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds showed promising antimicrobial properties, particularly against Gram-positive bacterial strains.

Solid-Phase Synthesis Applications

  • Polymer-Supported Benzenesulfonamides : Fülöpová and Soural (2015) discussed the use of polymer-supported benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, in various chemical transformations, including the synthesis of privileged scaffolds. This indicates a broad utility in synthetic chemistry (Fülöpová & Soural, 2015).

Applications in Analytical Chemistry

  • Detection of Estrogens : A study by Higashi et al. (2006) highlighted the use of nitrobenzenesulfonyl chloride derivatives in enhancing the detection of estrogens in biological fluids using LC-MS, showcasing its role in improving analytical sensitivity and specificity (Higashi et al., 2006).

Proton Conductivity Studies

  • 2,4,5-Trimethylbenzenesulfonic Acid Dihydrate : Pisareva et al. (2018) isolated 2,4,5-trimethylbenzenesulfonic acid dihydrate and investigated its crystal structure and proton conductivity. The study found that the proton and deuterium in the cations shifted within the strong hydrogen bond, indicating potential applications in humidity sensing and proton-conducting materials (Pisareva et al., 2018).

Antibacterial and Enzyme Inhibition

  • N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl) Benzenesulfonamides : Abbasi et al. (2015) synthesized derivatives of 4-methylbenzenesulfonyl chloride and evaluated their antibacterial and enzyme inhibition potentials. The compounds showed strong antibacterial properties and moderate enzyme inhibition, suggesting their potential as therapeutic agents (Abbasi et al., 2015).

Safety and Hazards

While specific safety data for 2,4,5-Trimethylbenzenesulfonyl chloride was not found, sulfonyl chlorides are generally considered to be hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and any spills should be absorbed to prevent material damage .

Mechanism of Action

Target of Action

2,4,5-Trimethylbenzenesulfonyl chloride is an organic compound that is widely used in the field of organic synthesis . It serves as an important reagent and is often used as a source of sulfonyl chloride . The primary targets of this compound are various organic compounds that can react with sulfonyl chloride to form amides, esters, and ketones .

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl chloride group of 2,4,5-Trimethylbenzenesulfonyl chloride reacts with a nucleophile (such as an amine or alcohol) present in the target molecule to form a sulfonamide or sulfonate ester . This reaction results in the formation of new compounds with altered properties.

Result of Action

The molecular and cellular effects of 2,4,5-Trimethylbenzenesulfonyl chloride’s action are primarily related to the formation of new compounds through the sulfonylation process . The resulting compounds can have a wide range of properties and potential applications, depending on the nature of the target molecule.

Action Environment

The action, efficacy, and stability of 2,4,5-Trimethylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is flammable and can decompose under conditions of heat, contact with acidic substances, water, and humid air . Therefore, it is typically stored and used under controlled conditions to ensure its stability and effectiveness .

properties

IUPAC Name

2,4,5-trimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHIKFWALHYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536275
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzenesulfonyl chloride

CAS RN

92890-80-7
Record name 2,4,5-Trimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trimethylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,5-Trimethylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,4,5-Trimethylbenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2,4,5-Trimethylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2,4,5-Trimethylbenzenesulfonyl chloride
Reactant of Route 6
2,4,5-Trimethylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.